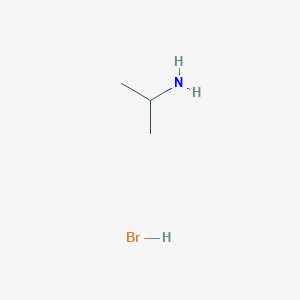

Isopropylamine hydrobromide

Description

Significance of Amine Hydrohalides in Chemical Science

Amine hydrohalides are salts formed from the reaction of an amine with a hydrohalic acid, such as hydrobromic acid. libretexts.org These compounds are significant in chemical science for several reasons. The formation of a hydrohalide salt is a fundamental reaction of amines, which are basic compounds. libretexts.org This conversion into a salt can alter the physical properties of the parent amine, often increasing its solubility in aqueous solutions, which is a valuable characteristic in various chemical processes. cymitquimica.com

The study of amine hydrohalides provides critical insights into hydrogen bonding. cdnsciencepub.comresearchgate.net The N⁺-H---X⁻ bond (where X is a halogen) is a key feature of these compounds in the solid state, and its characteristics influence the spectral properties of the molecule. cdnsciencepub.comresearchgate.netcdnsciencepub.com Infrared spectroscopy of amine hydrohalides reveals distinct stretching and scissoring bands that are subjects of detailed academic study. cdnsciencepub.comresearchgate.net For instance, in the solid state, aliphatic amine salts typically show numerous sharp bands in their infrared spectra, while aromatic amine salts present broad but composite bands. cdnsciencepub.comcdnsciencepub.com The spectral position of these bands can shift depending on the specific halide ion (chloride, bromide, or iodide), providing data on the nature and strength of the hydrogen bonds. cdnsciencepub.comresearchgate.net This makes them excellent models for investigating electrostatic and delocalization effects in hydrogen bonding. cdnsciencepub.com

Furthermore, amine hydrohalides serve as important reagents and intermediates in organic synthesis. cymitquimica.com They can be used as a source of the amine in a more stable, crystalline, and easily handleable form. For example, isopropylamine (B41738) hydrochloride is used in the preparation of certain antineoplastic agents. scispace.com

Contextual Overview of Isopropylamine Chemistry

To understand isopropylamine hydrobromide, it is essential to first consider its parent compound, isopropylamine. Isopropylamine, also known as 2-propanamine, is a primary aliphatic amine. wikipedia.org It is a hygroscopic, colorless liquid with a characteristic ammonia-like odor. wikipedia.org This compound is miscible with water and is flammable. wikipedia.org

Industrially, isopropylamine is a valuable chemical intermediate. wikipedia.org It is produced through methods such as the reaction of isopropyl alcohol with ammonia (B1221849) in the presence of a catalyst or through the hydrogenation of acetone (B3395972) in the presence of ammonia. wikipedia.orgwhamine.com Its primary use is as a building block for the synthesis of a wide range of other chemicals. wikipedia.orgadvansix.com A significant application is in the agricultural sector, where it is a precursor for many herbicides and pesticides, including atrazine, glyphosate, and bentazon. wikipedia.orgadvansix.com It is also used in the synthesis of pharmaceuticals, coating materials, rubber chemicals, and as a regulating agent for plastics. wikipedia.orgadvansix.com

Chemically, isopropylamine exhibits reactions typical of simple alkyl amines. wikipedia.org As a weak base, it readily undergoes protonation to form ammonium (B1175870) salts, such as this compound. libretexts.orgwikipedia.org The pKa of the isopropylammonium ion ([(CH₃)₂CHNH₃]⁺) is 10.63. wikipedia.org Other characteristic reactions include acylation, alkylation, and condensation with carbonyl compounds to form imines. libretexts.orgwikipedia.org

Rationale for In-Depth Research on this compound

The specific study of this compound is driven by its role as a specialized chemical building block and its application in advanced materials science. cymitquimica.comcymitquimica.com As a hydrobromide salt, it provides a stable, solid source of the isopropylammonium cation, which can be advantageous for handling and for specific synthetic procedures compared to the volatile liquid isopropylamine. cymitquimica.com

A key area of research for this compound is in the field of perovskite solar cells (PSCs). cymitquimica.comcymitquimica.comresearchgate.net Organic-inorganic hybrid perovskites are a promising class of materials for next-generation solar technology, and their properties can be finely tuned by incorporating different organic cations. Isopropylammonium bromide is used as a component in the fabrication of these materials, contributing to the structural and electronic properties of the resulting perovskite films. cymitquimica.comcymitquimica.com Research in this area explores how the size and shape of the isopropylammonium cation influence the crystal structure, stability, and performance of the solar cells.

Beyond materials science, this compound is utilized in organic synthesis. cymitquimica.com It is described as a chemical intermediate for pharmaceuticals and agrochemicals and can act as a source of bromide ions in various reactions. cymitquimica.com Its use has also been noted as a cross-linking agent and an emulsifier. cymitquimica.com The detailed study of its chemical properties, including crystallographic and spectral data, is therefore essential for its effective application in these synthetic and materials-oriented research fields. nih.govnih.gov

Chemical Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | propan-2-amine;hydrobromide | nih.gov |

| Synonyms | Isopropylammonium Bromide, 2-Propanamine, hydrobromide | cymitquimica.comnih.gov |

| Molecular Formula | C₃H₁₀BrN | cymitquimica.comnih.gov |

| Molecular Weight | 140.02 g/mol | cymitquimica.comnih.gov |

| Appearance | White to almost white powder or crystal | cymitquimica.com |

| CAS Number | 29552-58-7 | nih.govfishersci.ca |

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKNMLSVLOQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-58-7 | |

| Record name | Isopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetic Investigations

Gas-Phase Thermal Deamination Reactions Catalyzed by Hydrogen Bromide

Ion-Pair Mechanism Elucidation

At the core of the gas-phase deamination of isopropylamine (B41738) catalyzed by hydrogen bromide is the formation of an ion-pair intermediate. Computational studies have shown that the initial interaction between isopropylamine and hydrogen bromide leads to the formation of an isopropylammonium bromide ion-pair complex, [(CH₃)₂CHNH₃]⁺Br⁻. This ion-pair is a crucial intermediate on the reaction pathway. The formation of this ion-pair is a result of the proton transfer from the acidic hydrogen bromide to the basic nitrogen atom of the isopropylamine. The stability of this ion-pair is a key factor in the subsequent elimination reaction.

Six-Membered Cyclic Transition State Analysis

Following the formation of the ion-pair, the reaction proceeds through a six-membered cyclic transition state. This transition state involves the bromide ion of the ion-pair abstracting a β-hydrogen from the isopropyl group, while simultaneously, the nitrogen-carbon (N-C) bond begins to break, and a double bond starts to form between the α and β carbon atoms. The hydrogen bromide molecule is regenerated as the leaving group, ammonia (B1221849), departs.

The geometry of this six-membered transition state has been a focus of computational analysis. The key interatomic distances and angles within this cyclic arrangement determine the energy barrier of the reaction. The table below summarizes typical calculated bond lengths in the transition state based on theoretical models.

| Bond | Description |

| Cβ-H | The bond being broken by the bromide ion. |

| H-Br | The new bond being formed. |

| Cα-N | The bond being cleaved. |

| Cα-Cβ | The bond that is transitioning to a double bond. |

| N-H | Bonds within the departing ammonia molecule. |

| Cα-H | Bonds not directly involved in the elimination. |

Note: Specific bond lengths are dependent on the level of theory used in the computational study. This table represents a qualitative description of the bonding changes.

Role of N-C Bond Polarization in Rate Determination

The rate of the deamination reaction is significantly influenced by the polarization of the nitrogen-carbon (N-C) bond. In the isopropylammonium ion, the positive charge on the nitrogen atom withdraws electron density from the α-carbon, making the N-C bond more susceptible to cleavage. This polarization is a key factor in the rate-determining step of the reaction. Theoretical calculations have shown that the extent of N-C bond elongation in the transition state is a critical parameter for the activation energy. A higher degree of polarization facilitates the breaking of this bond, thereby increasing the reaction rate. The electron-withdrawing effect of the protonated amino group is fundamental to this process.

Comparison with Alcohol Elimination Pathways

The gas-phase deamination of isopropylamine hydrobromide shares mechanistic similarities with the acid-catalyzed dehydration of the analogous alcohol, propan-2-ol. Both reactions can proceed through elimination pathways, primarily E1 and E2 mechanisms.

In the case of HBr-catalyzed deamination of isopropylamine, the reaction is believed to proceed through a mechanism with E2-like characteristics, involving a concerted, six-membered cyclic transition state as described above. This is favored by the strong nucleophilicity of the bromide ion and the ability to form a well-organized transition state.

For the acid-catalyzed dehydration of propan-2-ol, the reaction can proceed via either an E1 or E2 pathway depending on the reaction conditions. The E1 mechanism involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group departs as water. This carbocation then loses a proton to form propene. The E2 mechanism would involve a concerted process where a base removes a β-hydrogen simultaneously with the departure of the water molecule.

A key difference lies in the nature of the leaving group. For the amine, the leaving group is ammonia (NH₃), which is a relatively poor leaving group. Protonation to form the ammonium (B1175870) salt drastically improves its leaving group ability. For the alcohol, the hydroxyl group (-OH) is a very poor leaving group, and protonation to form -OH₂⁺ is essential for the reaction to proceed.

The table below provides a comparative overview of the key features of these two elimination reactions.

| Feature | HBr-Catalyzed Deamination of Isopropylamine | Acid-Catalyzed Dehydration of Propan-2-ol |

| Reactant | This compound | Propan-2-ol |

| Catalyst | Hydrogen Bromide (HBr) | Strong Acid (e.g., H₂SO₄, H₃PO₄) |

| Intermediate | Ion-pair [(CH₃)₂CHNH₃]⁺Br⁻ | Protonated alcohol, potentially carbocation (E1) |

| Transition State | Six-membered cyclic | Can be concerted (E2) or involve a carbocation (E1) |

| Leaving Group | Ammonia (NH₃) from the ammonium ion | Water (H₂O) from the oxonium ion |

| Predominant Mechanism | E2-like (concerted) | Can be E1 or E2 depending on conditions |

Kinetic Studies of HBr-Catalyzed Processes

While detailed experimental kinetic data for the gas-phase thermal deamination of this compound are scarce in the literature, the reaction mechanism and theoretical studies allow for predictions regarding its kinetic behavior.

Reaction Order Determination

Based on the proposed ion-pair and six-membered cyclic transition state mechanism, the HBr-catalyzed deamination of isopropylamine is expected to follow second-order kinetics. The rate-determining step involves the collision and interaction of the isopropylamine molecule and the hydrogen bromide molecule to form the activated complex.

Therefore, the rate law for the reaction is predicted to be:

Rate = k[Isopropylamine][HBr]

Proton Transfer Chemistry in the Gas Phase

In the gas phase, the interaction between isopropylamine and hydrogen bromide is a fundamental example of acid-base chemistry. Physicochemical principles indicate that the spontaneous transfer of a proton from a gaseous mineral acid like HBr to a gaseous nitrogen base such as isopropylamine does not occur without an energy barrier. researchgate.net Instead, the interaction leads to the formation of a complex.

Catalytic Activity in Organic Transformations

Following a thorough review of available scientific literature, no research findings detailing the use of this compound as a catalyst in organic transformations were identified. While various amine salts and bromide compounds are known to exhibit catalytic activity in different contexts, specific data for this compound in this role is not present in the surveyed research.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the intermolecular forces within isopropylamine (B41738) hydrobromide. The formation of the isopropylaminium (B1228971) cation and its ionic interaction with the bromide anion lead to characteristic spectral features, particularly in the regions associated with N-H vibrations.

FT-IR spectroscopy of isopropylamine hydrobromide reveals the characteristic vibrational modes of the isopropylaminium cation. The protonation of the primary amine group to form an ammonium (B1175870) salt (-NH3+) is the most significant feature observed in the spectrum when compared to its free base, isopropylamine.

The most prominent feature in the FT-IR spectrum is the appearance of strong, broad absorption bands in the region of 3200-2800 cm⁻¹. This complex envelope of peaks arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH3+ group. The broadening of these bands is a direct consequence of hydrogen bonding between the isopropylaminium cation and the bromide anion. nih.govacs.org

Another key diagnostic region is between 1600 and 1500 cm⁻¹, where the asymmetric and symmetric bending modes (scissoring) of the -NH3+ group occur. researchgate.net These are typically strong to medium intensity absorptions. The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups are observed as sharp peaks around 2980-2850 cm⁻¹, often overlapping with the broad N-H stretching bands. docbrown.inforesearchgate.net The C-N stretching vibration, typically found between 1250 and 1020 cm⁻¹ in aliphatic amines, is also present. docbrown.info The interaction with the bromide ion and the cationic nature of the nitrogen atom influence the precise position and shape of these bands.

Table 1: Principal FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3200-2800 | Strong, Broad | N-H Stretching (asymmetric & symmetric) of -NH₃⁺ |

| ~2980-2850 | Medium-Strong | C-H Stretching (asymmetric & symmetric) of CH₃ and CH |

| ~1600-1580 | Medium-Strong | N-H Asymmetric Bending of -NH₃⁺ |

| ~1520-1500 | Medium | N-H Symmetric Bending of -NH₃⁺ |

| ~1470-1430 | Medium | C-H Bending of CH₃ |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR). nih.gov

Raman spectroscopy, which measures light scattering from molecular vibrations, serves as a complementary technique to FT-IR. mdpi.com While FT-IR is more sensitive to polar bonds like N-H, Raman spectroscopy is particularly effective for identifying symmetric vibrations and the carbon skeleton of the molecule. rsc.org

In the Raman spectrum of this compound, the symmetric C-C and C-N stretching vibrations are expected to produce strong signals. The C-H stretching modes in the 3000-2800 cm⁻¹ region are also prominent. The symmetric N-H stretching vibration of the -NH3+ group, while present, may be weaker and broader than in the IR spectrum. The low-frequency region of the Raman spectrum (<400 cm⁻¹) is particularly useful for studying lattice vibrations and ion-pair interactions between the isopropylaminium cation and the bromide anion. rsc.org

Table 2: Expected Principal Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2980-2920 | Strong | C-H Stretching (symmetric) |

| ~1470-1440 | Medium | C-H Bending |

| ~1100-1000 | Strong | C-N Stretching (symmetric) |

| ~850-800 | Strong | C-C Stretching (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the local chemical environment of each nucleus.

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. Due to the molecule's symmetry, the spectrum is relatively simple. It typically displays three distinct signals corresponding to the three different types of protons. The data for the closely related isopropylamine hydrochloride salt is often used as a reference. chemicalbook.com

Methyl Protons (-CH₃): A strong signal appears as a doublet in the upfield region, typically around 1.3 ppm. This signal integrates to six protons. The splitting into a doublet is due to spin-spin coupling with the single adjacent methine proton (n+1 rule, where n=1). docbrown.info

Methine Proton (-CH): A multiplet (specifically a septet) is observed further downfield, usually around 3.5 ppm. This signal integrates to one proton. Its complex splitting pattern is a result of coupling to the six equivalent protons of the two adjacent methyl groups (n+1 rule, where n=6). docbrown.info

Amine Protons (-NH₃⁺): The three protons on the positively charged nitrogen atom typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent and concentration. In D₂O, this peak may exchange with the solvent and disappear.

Table 3: ¹H NMR Spectroscopic Data for the Isopropylaminium Cation

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |

|---|---|---|---|---|

| (CH₃)₂CH- | ~1.3 | Doublet (d) | 6H | ~6-7 Hz |

| (CH₃)₂CH- | ~3.5 | Septet (sept) | 1H | ~6-7 Hz |

| -NH₃⁺ | Variable | Broad Singlet (br s) | 3H | N/A |

(Data based on typical values for alkylammonium salts in a non-exchanging solvent). chemicalbook.com

The ¹³C NMR spectrum of this compound is very simple due to the symmetry of the isopropyl group, showing only two distinct signals.

Methyl Carbons (-CH₃): A single peak in the upfield region (typically ~20-25 ppm) corresponds to the two equivalent methyl carbons.

Methine Carbon (-CH): A single peak further downfield (typically ~45-50 ppm) corresponds to the methine carbon, which is directly attached to the nitrogen atom. spectrabase.com The deshielding effect of the electronegative nitrogen atom causes this carbon to resonate at a lower field compared to the methyl carbons.

Table 4: ¹³C NMR Spectroscopic Data for the Isopropylaminium Cation

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | ~22 |

| (CH₃)₂CH- | ~48 |

(Data based on typical values for isopropylamine salts). spectrabase.com

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom's chemical environment. The chemical shift of nitrogen is highly sensitive to its oxidation state and bonding. For the parent free base, isopropylamine, the nitrogen atom has a lone pair of electrons and resonates at a characteristic upfield chemical shift. spectrabase.com

Upon protonation to form this compound, the lone pair is involved in bonding with a proton, forming the -NH₃⁺ group. This results in a significant deshielding of the nitrogen nucleus, causing a large downfield shift in the ¹⁵N NMR spectrum. This shift, which can be in the range of 30-50 ppm relative to the free amine, is a definitive indicator of ammonium salt formation. rsc.org The exact chemical shift can be influenced by solvent and the nature of the counter-ion.

Table 5: Typical ¹⁵N NMR Chemical Shifts

| Compound/Functional Group | Typical Chemical Shift Range (δ, ppm) (Referenced to CH₃NO₂) |

|---|---|

| Isopropylamine (R-NH₂) | ~-370 to -350 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. The application of specific MS techniques can provide detailed information about the molecular weight and structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound is an ionic salt and is therefore non-volatile, making direct analysis by conventional GC-MS challenging. To overcome this, pyrolysis-GC-MS (Py-GC-MS) is the appropriate approach. In this method, the sample is heated to a high temperature in the GC inlet, inducing thermal decomposition into volatile fragments that can be separated and identified.

When subjected to pyrolysis, this compound is expected to decompose via established pathways for simple alkylammonium halides. The primary thermal decomposition products would likely include:

Isopropylamine: The free base, formed by the proton transfer from the ammonium ion to the bromide.

Propene: A product of Hofmann elimination, a common decomposition route for amines.

Hydrogen Bromide: The inorganic acid component.

The resulting volatile compounds are then separated on the GC column and detected by the mass spectrometer. The mass spectrum of the isopropylamine fragment would show characteristic peaks, including the molecular ion and common amine fragmentation patterns. This technique is crucial for confirming the identity of the organic cation and understanding the compound's thermal stability and decomposition mechanisms. jst.go.jpamerican.edunih.govnih.govresearchgate.net

Table 1: Expected Pyrolysis Products of this compound and their Detection by GC-MS

| Analyte | Chemical Formula | Molar Mass ( g/mol ) | Expected Key Mass Fragments (m/z) |

|---|---|---|---|

| Isopropylamine | C₃H₉N | 59.11 | 59, 44, 41 |

| Propene | C₃H₆ | 42.08 | 42, 41, 39 |

Note: This table is illustrative of expected results based on chemical principles, not based on specific experimental data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of ionic and thermally labile compounds like this compound. nih.govnih.govlibretexts.orglibretexts.org In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the analyte is transferred into the gas phase as an intact ion, which is then analyzed.

For this compound, analysis in positive ion mode would readily detect the isopropylammonium cation, [(CH₃)₂CHNH₃]⁺. The mass spectrometer would measure the mass-to-charge ratio (m/z) of this cation. Given that the charge (z) is +1, the measured m/z value directly corresponds to the mass of the cation. This technique provides a direct and non-destructive confirmation of the molecular mass of the cationic component of the salt. nih.govnih.gov

Table 2: ESI-MS Data for the Isopropylammonium Cation

| Ion | Chemical Formula | Charge (z) | Theoretical Mass (Da) | Expected m/z |

|---|

Note: This table represents the theoretically expected primary ion in ESI-MS analysis.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can produce a three-dimensional picture of the arrangement of atoms within the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous determination of a molecule's three-dimensional structure. This method requires a high-quality single crystal of the material. While specific crystallographic data for this compound is not widely published, the technique would yield precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding between the isopropylammonium cation and the bromide anion.

If a suitable crystal were analyzed, the resulting data would allow for the determination of key structural parameters, including:

Crystal System: The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: A more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: The precise geometry of N-H···Br hydrogen bonds, which are crucial in defining the packing of ions in the solid state.

This information is fundamental for structure-property relationship studies and for understanding the physical properties of the compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental diffraction pattern to a database to confirm the identity of the material.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph would produce a distinct PXRD pattern.

A typical PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law.

Coupled Thermal Analysis Techniques

Coupled thermal analysis techniques involve subjecting a material to a controlled temperature program while simultaneously analyzing the gaseous products evolved. This provides a comprehensive understanding of the material's thermal stability and decomposition pathways.

For this compound, a technique such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) would be highly informative.

Thermogravimetric Analysis (TGA): Measures the change in mass of the sample as a function of temperature. This reveals the temperatures at which decomposition events occur and the magnitude of the associated mass loss. wikipedia.org

Mass Spectrometry (MS): The evolved gas from the TGA is transferred directly into a mass spectrometer, which identifies the decomposition products in real-time. researchgate.net

When heating this compound, the TGA would likely show one or more mass loss steps. The coupled MS would simultaneously detect the evolved gases. For example, a mass loss event could be correlated with the detection of m/z signals corresponding to HBr (m/z 80, 82), propene (m/z 42), and isopropylamine (m/z 59), confirming the decomposition reactions discussed in the Py-GC-MS section. cetjournal.itcetjournal.itusda.govchemrxiv.orgrsc.org This provides a detailed picture of the thermal degradation process, including onset temperatures and the sequence of decomposition reactions.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Isopropylamine |

| Propene |

| Hydrogen Bromide |

Thermogravimetry-Fourier Transform Infrared (TG-FTIR) Spectroscopy

Thermogravimetry-Fourier Transform Infrared (TG-FTIR) spectroscopy is a powerful analytical tool that combines a thermogravimetric analyzer with an FTIR spectrometer. researchgate.netresearchgate.net As the this compound sample is heated in the TGA furnace, any mass loss is recorded, and the evolved gases are simultaneously transferred via a heated line to a gas cell within the FTIR instrument. researchgate.net The FTIR then records the infrared spectra of the gaseous decomposition products in real-time.

This technique allows for the identification of functional groups and, consequently, the specific molecules being released at each stage of decomposition. nih.goveltra.com For this compound, TG-FTIR would be expected to identify the following evolved species based on their characteristic IR absorption bands. For instance, the thermal decomposition of similar amine compounds has been shown to release ammonia (B1221849) and various hydrocarbon fragments.

Table 1: Expected Evolved Gases from this compound Decomposition and their Characteristic FTIR Absorption Bands

| Evolved Gas | Chemical Formula | Characteristic FTIR Absorption Bands (cm⁻¹) |

| Hydrogen Bromide | HBr | 2650 - 2400 |

| Isopropylamine | C₃H₉N | 3400 - 3300 (N-H stretch), 2970 - 2850 (C-H stretch), 1650 - 1580 (N-H bend) |

| Ammonia | NH₃ | 3400 - 3300 (N-H stretch), 1650 - 1580 (N-H bend), 965 - 930 |

| Propene | C₃H₆ | 3100 - 3000 (C=C-H stretch), 1650 (C=C stretch), 990, 910 (=C-H bend) |

Note: The data in this table is illustrative of expected results based on the known decomposition pathways of related compounds and the principles of FTIR spectroscopy.

Thermogravimetry-Mass Spectrometry (TG-MS)

Thermogravimetry-Mass Spectrometry (TG-MS) couples the TGA instrument with a mass spectrometer, providing highly sensitive and specific identification of evolved gases. researchgate.neteag.com The gases released during the thermal decomposition are transferred to the MS ion source, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). nih.gov

This technique is particularly useful for detecting and identifying low-concentration decomposition products and for confirming the identities of gases suggested by TG-FTIR. mt.commeasurlabs.com The analysis of this compound by TG-MS would provide mass spectra corresponding to the various decomposition products. The fragmentation patterns observed in the mass spectra serve as a molecular fingerprint for each evolved compound. nih.gov

Table 2: Expected Evolved Gases from this compound Decomposition and their Key Mass-to-Charge (m/z) Ratios

| Evolved Gas | Chemical Formula | Expected Key Mass-to-Charge (m/z) Ratios |

| Hydrogen Bromide | HBr | 82, 80 (Molecular ions for ⁸¹Br and ⁷⁹Br isotopes) |

| Isopropylamine | C₃H₉N | 59 (Molecular ion), 44 (Loss of CH₃), 41 |

| Ammonia | NH₃ | 17 (Molecular ion), 16 |

| Propene | C₃H₆ | 42 (Molecular ion), 41 |

Note: The data in this table is illustrative of expected results based on the known fragmentation patterns of these molecules in mass spectrometry.

Thermogravimetry-Gas Chromatography/Mass Spectrometry (TG-GC/MS)

For complex decomposition processes that release a mixture of volatile and semi-volatile organic compounds, Thermogravimetry-Gas Chromatography/Mass Spectrometry (TG-GC/MS) offers superior separation and identification. brieflands.com In this setup, the evolved gases from the TGA are first collected and then injected into a gas chromatograph. researchgate.net The GC separates the individual components of the gas mixture before they are introduced into the mass spectrometer for identification. researchgate.net

While TG-MS provides real-time analysis of the total evolved gas stream, TG-GC/MS analysis is not performed in real-time; instead, gas samples are collected over specific temperature ranges corresponding to distinct mass loss events. juniperpublishers.com This allows for the detailed characterization of complex mixtures that would be difficult to resolve by MS alone. For this compound, this could be particularly useful if the decomposition of the isopropylamine moiety yields a complex mixture of hydrocarbon fragments.

Chromatographic Separations and Quantitation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitation in various matrices. These methods separate the analyte from impurities or other components based on differential partitioning between a mobile phase and a stationary phase.

Ion Chromatography (IC) for Purity Analysis

Ion Chromatography (IC) is a highly effective technique for the determination and quantification of ionic species. For this compound, IC can be used to simultaneously or separately quantify the isopropylammonium cation and the bromide anion, making it an excellent tool for purity analysis and assay.

A validated IC method for the determination of isopropylamine in a drug substance, Metoprolol Succinate, demonstrates the technique's suitability. researchgate.netjbpr.in This method can be adapted for the analysis of this compound. The isopropylammonium cation is separated on a cation-exchange column and detected by suppressed conductivity. researchgate.netjbpr.in This approach offers high sensitivity and specificity for the analyte.

Table 3: Example Ion Chromatography Method Parameters for Isopropylamine Analysis

| Parameter | Condition |

| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |

| IC Column | Cation-exchange column |

| Eluent | Methanesulfonic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | Suppressed Conductivity |

| Limit of Detection (LOD) | 29 ppm |

| Limit of Quantitation (LOQ) | 87 ppm |

| Linearity (r²) | 0.9997 |

Source: Adapted from validated method for Isopropylamine in Metoprolol Succinate. researchgate.netjbpr.in

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. Since this compound lacks a strong native chromophore for UV detection, its analysis often requires a derivatization step to attach a UV-absorbing molecule to the isopropylamine. osha.gov

An established method for analyzing isopropylamine in air samples by OSHA involves collection on a resin coated with 1-naphthylisothiocyanate (NITC), which derivatizes the amine. osha.gov The resulting thiourea (B124793) derivative is then extracted and analyzed by reversed-phase HPLC with a UV detector. osha.gov This approach provides excellent sensitivity and selectivity. While this is an indirect method, it is a robust strategy for quantifying the isopropylamine content of this compound.

Table 4: Example HPLC-UV Method Parameters for Derivatized Isopropylamine

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Derivatizing Agent | 1-naphthylisothiocyanate (NITC) |

| Column | Restek Pinnacle TO-11 LC column |

| Mobile Phase | 55:45:0.2 Acetonitrile:Water:Phosphoric Acid |

| Detection Wavelength | 254 nm |

| Extraction Solvent | N,N-dimethylformamide (DMF) |

| Mean Extraction Efficiency | 99.5% |

| Reliable Quantitation Limit (RQL) | 1.087 µg per sample |

Source: Adapted from OSHA Method PV2126 for Isopropylamine. osha.gov

Computational Chemistry and Theoretical Modeling

Computational Approaches for Reaction Pathway Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For reactions involving the formation of compounds like isopropylamine (B41738) hydrobromide, theoretical modeling can elucidate the precise pathways, identify transient intermediates, and quantify the energy barriers that govern the reaction rate. The primary reaction pathway for the formation of the isopropylammonium cation, the core of isopropylamine hydrobromide, is the nucleophilic substitution (SN2) reaction between 2-bromopropane (B125204) and ammonia (B1221849). While specific computational studies on this compound are not prevalent in the reviewed literature, the principles of computational analysis for SN2 reactions are well-established and can be applied to this system. sciforum.netmdpi.comresearchgate.net

Transition State Localization

The transition state is a critical, fleeting geometry along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. dntb.gov.ua Its structure and energy determine the activation energy of the reaction. Locating this first-order saddle point on the potential energy surface is a primary objective of computational reaction mechanism studies.

For the SN2 reaction between 2-bromopropane and ammonia, the transition state is characterized by the simultaneous formation of the C-N bond and the breaking of the C-Br bond. Computational methods, particularly Density Functional Theory (DFT), are employed to model this process. sciforum.netresearchgate.net The localization of the transition state typically involves sophisticated algorithms that search the potential energy surface for a point where the energy is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

Key structural features of the computationally modeled transition state for the formation of the isopropylammonium cation would include:

Elongated C-Br bond: The bond between the secondary carbon of the isopropyl group and the bromine atom is stretched compared to its length in the reactant molecule.

Partially formed C-N bond: The nitrogen atom of the ammonia molecule is within bonding distance of the carbon atom, but this bond is not yet fully formed.

Planarization of the carbon center: The central carbon atom, which is sp³ hybridized in the reactant, moves towards a more planar, sp²-like geometry in the transition state to accommodate the incoming nucleophile and the outgoing leaving group.

Charge distribution: The negative charge, which is initially localized on the bromide ion in the products, is distributed over the nitrogen and bromine atoms in the transition state.

The following table illustrates the typical changes in key geometric parameters during the SN2 reaction leading to the formation of the isopropylammonium cation, as would be predicted by computational modeling.

| Parameter | Reactants (2-bromopropane + NH₃) | Transition State | Products (Isopropylammonium⁺ + Br⁻) |

| C-Br Bond Length (Å) | ~1.95 | Elongated | Infinite (dissociated) |

| C-N Bond Length (Å) | Infinite (non-bonded) | Partially Formed | ~1.49 |

| N-C-C Bond Angle (°) | Not applicable | Approaching 109.5 | ~109.5 |

Note: The values presented are illustrative and would be precisely calculated in a specific computational study.

Energetic Profiles of Reaction Pathways

Once the stationary points on the potential energy surface (reactants, transition state, and products) have been located and optimized, an energetic profile of the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, plots the potential energy of the system as it progresses from reactants to products. nih.gov

Computational studies on SN2 reactions have shown that the nature of the alkyl halide, the nucleophile, and the solvent all have a significant impact on the energetic profile. sciforum.netmdpi.com For the reaction of a secondary alkyl halide like 2-bromopropane, steric hindrance can raise the activation energy compared to a primary alkyl halide.

The table below provides a hypothetical energetic profile for the gas-phase SN2 reaction between 2-bromopropane and ammonia, as would be determined through computational methods. The subsequent protonation by hydrobromic acid to form this compound is a highly exothermic acid-base reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (2-bromopropane + NH₃) | 0.0 |

| Transition State | ΔE‡ (Activation Energy) |

| Products (Isopropylamine + HBr) | ΔE_rxn (Reaction Energy) |

Note: The specific values for ΔE‡ and ΔE_rxn would be calculated using a selected level of theory and basis set in a computational chemistry software package.

The final step in the formation of this compound, the reaction of isopropylamine with hydrobromic acid, is a simple and rapid acid-base reaction. Computationally, this would be modeled as a proton transfer from HBr to the nitrogen atom of isopropylamine, a process with a very low activation barrier and a large negative reaction energy, indicating a highly favorable and spontaneous process.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

As a versatile building block, the isopropylamine (B41738) moiety is incorporated into a wide array of complex molecules, leading to products with specific and valuable functions in pharmaceuticals, agriculture, and materials science. wikipedia.organmochem.comnih.gov

The structural component of isopropylamine is fundamental to the biological activity of numerous pharmaceutical agents. It is a key precursor in the synthesis of drugs targeting cardiovascular diseases and neurological disorders. anmochem.comnih.gov

Propranolol Precursors : Isopropylamine is a critical reactant in the synthesis of Propranolol, a widely used beta-blocker for treating high blood pressure, angina, and other cardiovascular conditions. researchgate.netwikipedia.org The synthesis typically involves the reaction of 1-naphthol (B170400) with an epoxide-containing reagent, followed by the opening of the epoxide ring with isopropylamine. researchgate.net A specific patented method describes reacting 1-bromo-3-(1-naphthyloxy)-2-propanol with isopropylamine to generate the core structure of propranolol, which is then salified with hydrochloric acid. google.com Isopropylamine has been identified as a urinary metabolite of propranolol, underscoring its presence in the final molecular structure. nih.gov

Acetylcholinesterase Inhibitors : Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. nih.govnih.gov These drugs function by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The synthesis of various AChE inhibitors incorporates amine functionalities. While direct synthesis pathways for major AChE inhibitors like Donepezil or Rivastigmine from isopropylamine hydrobromide are not the most common, the use of primary and secondary amines is a cornerstone of their chemical architecture. mdpi.comgoogle.com For instance, Rivastigmine is a carbamate (B1207046) inhibitor that binds to the enzyme, and its synthesis involves amine precursors. nih.gov The development of novel, potent AChE inhibitors often involves the incorporation of various amine groups to optimize binding to the catalytic and peripheral sites of the enzyme. mdpi.com

Table 1: Examples of Pharmaceuticals Derived from Isopropylamine

| Drug Name | Therapeutic Class | Role of Isopropylamine |

|---|---|---|

| Propranolol | Beta-Blocker | Forms the 1-(isopropylamino) group essential for its beta-adrenergic receptor blocking activity. google.comnih.govnih.gov |

| Indomethacin | NSAID | Used in the synthesis process. anmochem.com |

| Ganle | Not specified | Used as a raw material in its production. anmochem.com |

Isopropylamine is a foundational chemical intermediate in the production of a significant portion of the world's agrochemicals, particularly herbicides and pesticides. wikipedia.org Its incorporation into the molecular structure of these agents is crucial for their biological activity in controlling weeds and pests. anmochem.comquimidroga.com

Herbicides : Isopropylamine is famously used to form the isopropylamine salt of glyphosate, the active ingredient in many broad-spectrum herbicides. nih.gov It also serves as a building block for numerous triazine herbicides. wikipedia.org

Table 2: Agrochemicals Synthesized Using Isopropylamine

| Agrochemical | Type |

|---|---|

| Atrazine | Herbicide wikipedia.organmochem.com |

| Glyphosate (as salt) | Herbicide wikipedia.orgnih.gov |

| Bentazon | Herbicide wikipedia.org |

| Imazapyr | Herbicide wikipedia.org |

| Ametryne | Herbicide wikipedia.org |

| Prometryn | Herbicide wikipedia.org |

| Propazine | Herbicide wikipedia.org |

| Fenamiphos | Pesticide wikipedia.org |

| Iprodione | Pesticide wikipedia.org |

In the realm of materials science, isopropylamine functions as an intermediate for coating materials and as a regulating agent in the production of plastics. wikipedia.orgthermofisher.kr Its role as a regulating agent can involve controlling the polymerization process, such as the reaction rate or the molecular weight of the resulting polymer, thereby influencing the final properties of the plastic material. wikipedia.org

The chemical industry utilizes isopropylamine as an intermediate in the synthesis of certain dyes and various textile auxiliaries. anmochem.comnih.gov Textile auxiliaries are chemicals that aid in the processing of textiles, such as dyeing and finishing. These can include dispersing agents, leveling agents, and emulsifiers that ensure the uniform application of dyes and finishes to fabrics. protex-international.comofficina39.com

Isopropylamine is an important precursor in the manufacture of rubber chemicals, particularly vulcanization accelerators. wikipedia.organmochem.comnih.gov These accelerators are essential additives in the process of converting natural and synthetic rubber into more durable materials by forming cross-links between polymer chains. The specific structure of the accelerator, derived from isopropylamine, can influence the speed of the vulcanization process and the physical properties of the final rubber product.

Catalysis in Organic Reactions

While often serving as a reactant, isopropylamine and its salts can also play a role in catalysis. Amines are known to function as base catalysts in various organic reactions. For instance, in alkylation reactions, a base is often preferred to facilitate the process. sciencemadness.org Furthermore, the synthesis of isopropylamine itself is a catalytic process, typically involving the amination of isopropanol (B130326) over a metal catalyst, where the efficiency of the catalyst is crucial for high yield and selectivity. researchgate.netgoogle.com The study of catalysts for producing isopropylamine aims to increase activity and selectivity, thereby reducing the formation of byproducts like diisopropylamine (B44863). google.com

Acid-Catalyzed Processes

Ammonium (B1175870) salts, in general, can participate in acid-catalyzed reactions. The isopropylammonium cation, with a pKa of its conjugate acid around 10.63, can act as a Brønsted acid, donating a proton to facilitate a variety of organic transformations. wikipedia.org Although specific examples detailing the use of this compound as a primary acid catalyst are not extensively documented, its role can be inferred in reactions where a mild and controlled source of acidity is required. Such processes could include esterification, acetal (B89532) formation, and other condensation reactions where protonation of a carbonyl group is a key step. The presence of the bromide counter-ion could also influence the reaction environment and selectivity.

Role as an Alkali Catalyst in Organic Synthesis

The parent compound, isopropylamine, is a well-known base used in a multitude of organic reactions. wikipedia.org While this compound itself is a salt, it exists in equilibrium with its constituent acid and base in solution. In reaction systems where a weak base is required, the isopropylammonium cation can act as a proton shuttle, and the equilibrium can be shifted to transiently generate isopropylamine, which can then function as a catalyst. This is particularly relevant in condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, where a basic catalyst is needed to deprotonate a carbon acid. The use of an amine salt like this compound could offer a way to control the concentration of the active base, thereby influencing reaction rates and selectivities. Isopropylamine itself is utilized as a building block in the synthesis of numerous compounds, including herbicides and pesticides. wikipedia.org

Supramolecular Chemistry and Crystal Engineering

The true potential of this compound comes to the forefront in the field of supramolecular chemistry and crystal engineering. The directional and specific non-covalent interactions involving the isopropylammonium cation and the bromide anion allow for the rational design and construction of intricate and functional solid-state architectures.

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonding is a dominant force in the crystal structures of ammonium halides. In the case of this compound, the N-H protons of the isopropylammonium cation act as hydrogen bond donors, while the bromide anion is an effective hydrogen bond acceptor. This donor-acceptor relationship leads to the formation of extensive and often complex hydrogen-bonding networks that are fundamental to the stability and properties of the crystalline solid. These networks can range from simple one-dimensional chains to more intricate two- or three-dimensional architectures. The geometry and connectivity of these hydrogen bonds are crucial in determining the physical properties of the material, including its thermal stability and mechanical properties.

Building Blocks for Hierarchical Supramolecular Assemblies

The directional nature of the non-covalent interactions involving this compound makes it an excellent building block for the construction of hierarchical supramolecular assemblies. By carefully selecting complementary molecules that can interact with the isopropylammonium cation or the bromide anion through hydrogen bonding, halogen bonding, or other non-covalent forces, it is possible to create larger, more complex structures with programmed architectures. This bottom-up approach to materials design is a cornerstone of modern crystal engineering and allows for the development of materials with tailored properties for specific applications. Isopropylammonium salts are also utilized as precursors in the synthesis of hybrid perovskite materials, which have shown significant promise in optoelectronic applications. tcichemicals.comnih.gov

Design of Molecular Ferroelectric Materials

A particularly exciting application of salts related to this compound, specifically diisopropylammonium bromide (DIPAB), is in the design of molecular ferroelectric materials. researchgate.netnih.gov Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field, making them useful in a variety of electronic devices. Diisopropylammonium bromide has been shown to exhibit ferroelectric properties with a spontaneous polarization comparable to that of the well-known inorganic ferroelectric barium titanate (BaTiO₃). researchgate.netgreatcellsolarmaterials.com The ferroelectricity in DIPAB arises from the ordering of the diisopropylammonium cations within the crystal lattice, which is stabilized by a network of hydrogen bonds. nih.gov This discovery has opened up new avenues for the development of flexible, lightweight, and solution-processable ferroelectric materials based on organic molecules.

Environmental Fate and Green Chemistry Approaches

Environmental Behavior and Transformation

The environmental fate of isopropylamine (B41738) hydrobromide is primarily governed by the behavior of its dissociated components in the environment: the isopropylaminium (B1228971) cation and the bromide anion. The focus of environmental studies is typically on the organic cation, isopropylamine.

Isopropylamine is expected to undergo relatively rapid degradation in both soil and aquatic environments, with biodegradation being a significant pathway. nih.govnih.gov Microbial action is the principal mechanism for the breakdown of the compound in soil. epa.govwikipedia.org Sterilization of soil has been shown to inhibit the release of CO2 from related amine compounds, confirming that microbes are responsible for their degradation. epa.gov

In addition to microbial degradation, biochemical oxidation plays a key role. Isopropylamine is likely oxidized in biological systems to acetate (B1210297) and ammonia (B1221849) through the action of monoamine oxidases (MAOs). nih.gov MAOs are a family of flavoenzymes that catalyze the oxidative deamination of various amines. nih.govnih.govmdpi.com The catalytic process involves a reductive half-reaction where the amine's Cα-H bond is cleaved, transferring two reducing equivalents to the flavin cofactor. nih.gov This results in the formation of an imine, which is subsequently hydrolyzed non-enzymatically to an aldehyde or ketone. nih.govmdpi.com

The potential for isopropylamine to volatilize is highly dependent on the surface from which it is released. From dry surfaces, isopropylamine is expected to evaporate rapidly. nih.gov This is due to its high vapor pressure. nih.govnih.gov However, from moist soil or water surfaces, volatilization is not considered an important fate process. nih.gov This is because the compound exists predominantly in its protonated (cationic) form in these environments, and cations are non-volatile. nih.gov

| Property | Value | Implication for Volatilization |

| Vapor Pressure | 579.6 - 580 mm Hg at 25°C nih.govnih.gov | High potential for evaporation from dry surfaces. |

| Physical State | Liquid nih.gov | Contributes to its ability to evaporate. |

| Form in Water | Cationic (Protonated) nih.govnih.gov | Negligible volatilization from water or moist soil. |

Interactive Data Table: Users can hover over values for more details on environmental significance.

In aquatic environments with typical pH values ranging from 5 to 9, isopropylamine will exist almost entirely in its protonated, cationic form. nih.govnih.gov This is a direct consequence of its pKa value of 10.6. nih.gov The protonated state significantly influences its mobility and behavior in soil and water.

Based on its log Kow, isopropylamine is expected to have very high mobility in soil. nih.gov However, its cationic form in most environmental conditions means it will likely adsorb more strongly to soil components with negative charges, such as organic carbon and clay, than its neutral counterpart would. nih.gov Due to its miscibility in water, bioconcentration is not anticipated to be a significant fate process. nih.gov

| Parameter | Value | Environmental Significance |

| pKa | 10.6 nih.gov | Exists almost entirely as a cation in typical environmental pH (5-9). nih.gov |

| Log Kow | 0.26 nih.gov | Suggests low potential for bioconcentration. nih.gov |

| Estimated Koc | 11 nih.gov | Indicates very high mobility in soil for the neutral form. nih.gov |

| Aquatic Form | Cation nih.govnih.gov | Adsorption to soil and sediment is more likely than for the neutral form, potentially reducing mobility. nih.gov |

Interactive Data Table: This table summarizes the key properties influencing the aquatic mobility of isopropylamine.

Development of Sustainable Synthesis Routes

The production of amines, including isopropylamine, is a focus for the application of green chemistry principles to create more sustainable and environmentally benign industrial processes.

The core principles of green chemistry, such as maximizing atom economy and utilizing less hazardous chemical syntheses, are central to developing sustainable routes for isopropylamine production. rsc.org Traditional methods for synthesizing isopropylamine include the reaction of isopropanol (B130326) with ammonia over a catalyst or the reaction of acetone (B3395972) with ammonia and hydrogen. nih.govresearchgate.net While effective, these methods can be energy-intensive and produce side products.

Modern approaches focus on improving efficiency and reducing environmental impact. One innovative strategy involves biocatalysis. A clean biocatalytic route has been developed for synthesizing high-value amines from low-cost alcohols by coupling two enzymes, an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH), in the presence of ammonia. manchester.ac.uk This system is highly efficient and operates in a one-pot reaction where the only byproduct is water, perfectly aligning with green chemistry goals. manchester.ac.uk Another approach involves enhancing catalyst performance, such as using a Ni/LaAlSiO catalyst for the amination of isopropanol, to increase the reaction's activity and efficiency. researchgate.net

The development of advanced catalytic systems is a key strategy to minimize these byproducts. For instance, utilizing a specific combination of spherical and bar-shaped nickel-based catalysts in a fixed-bed reactor can significantly improve the selectivity towards isopropylamine. google.com This improved process can avoid the need to circulate unreacted diisopropylamine (B44863) and isopropyl alcohol, thereby reducing energy consumption and eliminating a complex distillation system. google.com The biocatalytic approach that yields only water as a byproduct represents an ideal solution for waste minimization in amine synthesis. manchester.ac.uk

Energy Efficiency in Synthetic Processes

Traditional synthesis of isopropylamine often involves the reaction of acetone with ammonia and hydrogen in the presence of a catalyst, a process known as reductive amination. google.com In these fixed-bed reactor systems, by-products such as diisopropylamine and isopropanol are inevitably formed. google.com These by-products are typically recycled back into the reactor to be converted into the desired isopropylamine. This recycling process, however, increases energy consumption and can lead to catalyst coking, which reduces activity and necessitates regeneration, further adding to the energy load. google.com

Modern approaches to improve energy efficiency focus on optimizing the reaction conditions and catalyst performance. One patented method involves section-by-section improvements in the reaction temperature along the catalyst bed. google.com As the concentration of acetone decreases, the temperature is raised. This temperature increase has little effect on the main reaction's selectivity but significantly favors the conversion of the recycled diisopropylamine and isopropanol into isopropylamine. google.com This strategy reduces the circulating load of these by-products, thereby cutting down energy consumption and preventing their accumulation in the system. google.com

Broader green chemistry techniques offer additional pathways to energy efficiency in pharmaceutical synthesis. jddhs.com These methods, while not documented specifically for isopropylamine hydrobromide, are widely applicable.

Advanced Catalysis : The use of highly selective and active catalysts, such as the Ni/LaAlSiO catalyst studied for the amination of isopropanol, can improve reaction rates and yields under milder conditions, thus lowering energy input. researchgate.net

Microwave-Assisted Synthesis : This technique can rapidly and uniformly heat reactants, often leading to significantly shorter reaction times and reduced energy use compared to conventional heating methods. mdpi.comdntb.gov.ua

Flow Chemistry : Continuous flow processes offer superior heat and mass transfer, allowing for precise control over reaction conditions. This can lead to higher yields and purity, reducing the need for energy-intensive separation and purification steps. mdpi.com

The table below summarizes key strategies for enhancing energy efficiency in amine synthesis.

| Strategy | Mechanism | Potential Energy Impact | Reference |

|---|---|---|---|

| Process Parameter Optimization (e.g., Staged Temperature) | Improves conversion of recycled by-products (diisopropylamine, isopropanol) into the desired product, reducing the overall recycling load. | Significant reduction in energy consumption by minimizing the need to reheat and reprocess large volumes of materials. | google.com |

| Advanced Catalysis (e.g., Ni/LaAlSiO) | Increases reaction rate and selectivity, allowing processes to run at lower temperatures and pressures. | Lower operational energy demand and potential for smaller reactor volumes. | researchgate.net |

| Microwave-Assisted Synthesis | Provides rapid and targeted heating of reactants, drastically shortening reaction times. | Reduces overall energy consumption compared to prolonged conventional heating. | mdpi.comdntb.gov.ua |

| Continuous Flow Chemistry | Enhances control over reaction parameters, leading to higher efficiency and fewer by-products. | Minimizes energy waste and reduces downstream energy needs for purification. | mdpi.com |

By integrating these advanced process controls and green chemistry techniques, the synthesis of isopropylamine, and by extension its hydrobromide salt, can be made substantially more energy-efficient.

Environmental Risk Assessment in Chemical Production

An Environmental Risk Assessment (ERA) is a critical component in the lifecycle of any chemical product, including pharmaceuticals. For medicinal products, the ERA evaluates potential risks arising from the use, storage, and disposal of the substance, rather than from its manufacturing process. europa.eu In the case of this compound, the assessment would focus on the environmental fate and effects of the active moiety, isopropylamine.

A comprehensive ERA often incorporates a Life Cycle Assessment (LCA), a tool used to evaluate the potential environmental impacts of a product or process from cradle to gate. recodeh2020.euresearchgate.net For amine-based production, an LCA would consider raw material extraction, energy consumption, emissions, and waste generation throughout the manufacturing process. norsus.no Such assessments have highlighted that for many chemical processes, emissions related to the core chemical transformations can be less significant than other factors, such as the environmental impact of metal inputs or specific degradation products like formaldehyde. norsus.no

The environmental fate of isopropylamine indicates that it is not expected to persist or bioaccumulate. It is miscible in water and is considered to be readily biodegradable. nih.govopcw.org Isopropylamine is released into the environment from both industrial sources and natural processes, such as the decomposition of animal manure. nih.gov Due to its volatility, it can exist in the atmosphere but is considered to have minor atmospheric importance. nih.gov

The ecotoxicity of isopropylamine has been evaluated in several aquatic species. The data indicates that the compound is toxic to aquatic life. opcw.org

| Organism | Test Type | Endpoint | Value | Exposure Time | Reference |

|---|---|---|---|---|---|

| Atlantic salmon (Salmo salar) | LC50 (Lethal Concentration, 50%) | Toxicity to fish | 40 mg/L | 96 h | opcw.org |

| Water flea (Daphnia magna) | EC50 (Effective Concentration, 50%) | Toxicity to aquatic invertebrates | 47.4 mg/L | 48 h | opcw.org |

| Green algae (Desmodesmus subspicatus) | EC50 (Effective Concentration, 50%) | Toxicity to algae | 2.56 mg/L | 72 h | opcw.org |

Given its potential hazards, proper handling and disposal are crucial. Isopropylamine is classified as a flammable liquid and can produce poisonous gases, such as nitrogen oxides, in a fire. nj.gov Spills must be managed carefully, and the substance may need to be disposed of as hazardous waste in accordance with local and federal environmental regulations. nj.gov The environmental risk assessment guides the implementation of risk mitigation measures to minimize exposure and protect the environment. europa.eu

Novel Synthetic Pathways with Enhanced Selectivity and Atom Economy

The development of more efficient and sustainable methods for synthesizing this compound is a key area of future research. Current industrial production often relies on conventional chemical methods which can be energy-intensive and may generate significant waste. The focus is now shifting towards greener alternatives that offer higher selectivity and atom economy.

Exploration of Bio-catalytic and Chemo-enzymatic Routes

Biocatalysis and chemo-enzymatic synthesis represent promising avenues for the production of chiral amines and their salts with high enantiomeric purity. Enzymes such as transaminases have demonstrated considerable potential in the asymmetric synthesis of chiral amines. nih.govwiley.comnottingham.ac.uk These enzymes can utilize isopropylamine as an amine donor to produce other valuable chiral amines, showcasing the versatility of biocatalysis in amine chemistry. wiley.comresearchgate.net Future research is directed towards engineering more robust and efficient enzymes, such as amine dehydrogenases and imine reductases, for the direct synthesis of specific amine hydrohalides. mdpi.com

A significant challenge in biocatalytic amine synthesis is overcoming unfavorable reaction equilibria. wiley.com Strategies to address this include using an excess of the amine donor, such as isopropylamine, and removing the ketone byproduct to drive the reaction forward. wiley.com Chemo-enzymatic cascades, which combine enzymatic reactions with chemical steps, offer a powerful approach to constructing complex molecules and could be adapted for the efficient synthesis of this compound and its derivatives. nih.govnih.gov

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of amine salts, including improved safety, enhanced heat and mass transfer, and greater scalability. acs.orgthieme-connect.commdpi.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com

The synthesis of primary ammonium (B1175870) salts from the reaction of alkyl halides with ammonia has been successfully demonstrated in continuous flow systems. acs.orgthieme-connect.com This methodology is directly applicable to the production of this compound from 2-bromopropane (B125204) and ammonia. Future work will likely focus on optimizing these flow processes, potentially integrating in-line purification and real-time monitoring to further enhance efficiency and product quality. researchgate.net The development of telescoped flow processes, where multiple reaction steps are connected in sequence without isolating intermediates, could significantly streamline the synthesis of more complex molecules derived from this compound. nih.gov

| Parameter | Batch Processing | Continuous Flow Chemistry |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with smaller reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, affecting reaction rates | Enhanced mass transfer, leading to faster reactions |

| Scalability | Scaling up can be challenging and require re-optimization | Scalable by running the process for longer or in parallel |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Advanced Mechanistic Insights through Integrated Computational and Experimental Studies

A deeper understanding of the reaction mechanisms involved in the formation of this compound is crucial for optimizing its synthesis and developing novel applications. The integration of computational modeling with experimental techniques provides a powerful toolkit for gaining these insights.

Elucidation of Complex Reaction Intermediates

The synthesis of amines and their salts often proceeds through various reactive intermediates. For instance, the formation of isopropylamine can involve the generation of an imine intermediate. sciencemadness.org Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the reaction pathways and determine the energetics of different intermediates and transition states. researchgate.net This information is invaluable for predicting reaction outcomes and designing more efficient synthetic routes. Future research will likely involve more sophisticated computational models to explore the detailed mechanisms of hydrobromination and the role of solvents and catalysts in the reaction.

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions. nih.govresearchgate.netresearchgate.net These methods allow for the direct observation of reactant consumption, product formation, and the appearance and disappearance of transient intermediates. nih.gov The application of in-situ FTIR has been demonstrated for monitoring the formation of diazonium salts and for studying the absorption of carbon dioxide by amine solutions. nih.govresearchgate.netacs.org Similarly, Raman spectroscopy can provide detailed chemical information about species in solution and is well-suited for monitoring hydrogenation and other reactions involving amines. researchgate.netondavia.comresearchgate.net

Future work in this area will focus on applying these in-situ techniques to the continuous flow synthesis of this compound. This will enable precise process control and optimization by providing real-time feedback on the reaction progress. tib.eu

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| FTIR Spectroscopy | Vibrational modes of functional groups | Monitoring the disappearance of C-Br and N-H (in ammonia) stretches and the appearance of N-H stretches in the ammonium salt. |

| Raman Spectroscopy | Vibrational and rotational information | Complementary to FTIR, useful for monitoring reactions in aqueous media and for identifying specific ionic species. |

Expansion of Applications in Functional Materials

This compound and related alkylammonium halides are finding increasing use in the development of advanced functional materials, most notably in the field of perovskite solar cells. repec.orgproquest.comresearchgate.netresearchgate.net The incorporation of isopropylammonium cations into the perovskite structure has been shown to stabilize the desirable α-phase of formamidinium lead triiodide (FAPbI3), a key material for high-efficiency solar cells. repec.orgproquest.comresearchgate.net This stabilization leads to significantly improved long-term operational stability of the devices. repec.orgproquest.com

Q & A

Q. What are the recommended methods for synthesizing isopropylamine hydrobromide with high purity?

this compound is typically synthesized via the reaction of isopropylamine with hydrobromic acid. For optimized purity (>99%), catalytic amination of acetone using Ni/Al₂O₃ catalysts under controlled conditions (383.15–393.15 K, 0.3–0.4 MPa pressure) yields high-purity isopropylamine, which is then reacted with HBr . Post-synthesis purification involves recrystallization from ethanol or methanol, with purity verification via GC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- X-ray Diffraction (XRD): To confirm crystalline structure and phase purity .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify protonation states and absence of organic impurities .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles . Commercial purity standards (98.5%–99.8%) require cross-validation using multiple methods due to supplier variability .

Q. What analytical techniques are suitable for quantifying this compound in solution?

- Acid-Base Titration: Standardized HBr or NaOH solutions can determine concentration via potentiometric endpoints.

- High-Performance Liquid Chromatography (HPLC): Paired with UV-Vis detection for trace-level quantification.

- NMR Spectroscopy: Absolute quantification using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic synthesis of this compound precursors?

The catalytic amination of acetone to isopropylamine (precursor to the hydrobromide salt) is sensitive to:

- Temperature: Optimal range 383.15–393.15 K; higher temperatures risk byproduct formation .

- Pressure: 0.3–0.4 MPa enhances ammonia and hydrogen solubility, improving yield .

- Catalyst Loading: Ni/Al₂O₃ with high surface area (>150 m²/g) maximizes active sites . Methodological optimization involves Design of Experiments (DoE) to balance selectivity (>97%) and space velocity (0.30–0.35 h⁻¹) .

Q. What methodologies address discrepancies in reported purity levels of this compound?

Discrepancies (e.g., 98.5% vs. 99.8%) arise from supplier-specific synthesis protocols. Researchers should:

- Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detect inorganic impurities (e.g., residual Ni from catalysis) .

- Use Karl Fischer Titration: Quantify water content, which affects reactivity in moisture-sensitive applications .

- Cross-reference Certificates of Analysis (CoA): Compare batch-specific data from suppliers .

Q. How does this compound enhance the performance of platinum-based anticancer complexes?

As a ligand, its structural flexibility and Br⁻ counterion improve solubility and DNA binding in trans-Pt complexes. Methodological steps include:

- Cytotoxicity Assays: Compare IC₅₀ values against cisplatin in human cell lines (e.g., A549, HeLa) .

- DNA Interaction Studies: Use circular dichroism (CD) or gel electrophoresis to assess intercalation efficiency .

- Cell Cycle Analysis: Flow cytometry to evaluate apoptosis induction (e.g., G2/M phase arrest) .

Q. What role does this compound play in perovskite solar cell fabrication?

It acts as a surface-modifying agent in SnO₂ nanoparticle dispersions, improving charge transport in electron transport layers (ETLs). Key methodologies:

- X-ray Photoelectron Spectroscopy (XPS): Confirm SnO₂ surface functionalization .

- Current Density-Voltage (J-V) Curves: Measure power conversion efficiency (PCE) improvements in devices with/without the additive .

- Stability Testing: Accelerated aging under UV light and humidity to assess long-term performance .

Q. How can researchers evaluate the thermodynamic stability of this compound under varying conditions?

- Combustion Calorimetry: Determine enthalpy of formation (ΔHf) using reference data for isopropylamine (-84.7 kJ/mol) and HBr .

- Differential Scanning Calorimetry (DSC): Measure melting points (135–140°C for hydrochloride analog; adjust for Br⁻ effects) .

- Hygroscopicity Tests: Expose samples to controlled humidity (30%–90% RH) and monitor mass changes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on this compound’s purity and application efficacy?

- Systematic Literature Review: Compile data from peer-reviewed studies (e.g., catalytic yields vs. pharmacological activity ).